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Compound of Interest

Compound Name: 2-Aminothiazolo[5,4-b]pyridine

Cat. No.: B1330656 Get Quote

A Comprehensive Comparison of 2-Aminothiazolo[5,4-b]pyridine Analogs in Drug Discovery

The 2-aminothiazolo[5,4-b]pyridine scaffold has emerged as a significant pharmacophore in

the development of novel therapeutic agents. Its unique structural features allow for versatile

substitutions, leading to a broad spectrum of biological activities. This guide provides a

comparative analysis of the structure-activity relationships (SAR) of various 2-
aminothiazolo[5,4-b]pyridine analogs, with a focus on their applications as kinase inhibitors

and antimicrobial agents. The information presented herein is intended for researchers,

scientists, and drug development professionals.

Kinase Inhibitory Activity
Derivatives of the 2-aminothiazolo[5,4-b]pyridine core have been extensively investigated as

inhibitors of various kinases, playing crucial roles in cell signaling pathways implicated in

cancer and inflammatory diseases.

Phosphoinositide 3-Kinase (PI3K) Inhibitors
A series of 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogs have been

synthesized and evaluated for their inhibitory activity against PI3K isoforms.[1] The general

structure-activity relationship suggests that substitution at the 2-position of the thiazolo[5,4-

b]pyridine ring is critical for potency.

Table 1: PI3K Inhibitory Activity of 2-Aminothiazolo[5,4-b]pyridine Analogs[1]
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Compound
R Group (at
position 2)

PI3Kα IC50
(nM)

PI3Kβ IC50
(nM)

PI3Kδ IC50
(nM)

PI3Kγ IC50
(nM)

19a 2-pyridyl 15 138 28 49

19b 3-pyridyl 48 >1000 180 250

19c 4-pyridyl 25 450 98 110

From the data, it is evident that the position of the nitrogen atom in the pyridyl ring significantly

influences the inhibitory activity, with the 2-pyridyl analog (19a) exhibiting the most potent and

balanced inhibition against the tested PI3K isoforms.[1]

c-KIT Inhibitors
Thiazolo[5,4-b]pyridine derivatives have also been explored as inhibitors of the c-KIT receptor

tyrosine kinase, a key target in gastrointestinal stromal tumors (GIST).[2] SAR studies have

focused on overcoming resistance to existing inhibitors like imatinib.

Table 2: c-KIT Inhibitory Activity and Antiproliferative Effects[2]

Compound
Substitution
Pattern

c-KIT WT IC50
(µM)

c-KIT
V560G/D816V
IC50 (µM)

GIST-T1 GI50
(µM)

Imatinib - 0.02 11.2 0.01

Sunitinib - 0.01 0.03 0.02

6r

2-(3-

methoxyphenyl)a

mino-5-(...)*

0.01 4.77 0.03

*Full structure of 6r is complex and detailed in the source publication.

Compound 6r demonstrated potent inhibition of both wild-type and a double mutant c-KIT,

which is resistant to imatinib.[2] This highlights the potential of the thiazolo[5,4-b]pyridine

scaffold in developing next-generation kinase inhibitors to combat drug resistance.
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Antimicrobial Activity
The 2-aminothiazole moiety, a core component of the thiazolo[5,4-b]pyridine structure, is a

well-established pharmacophore in antimicrobial drug discovery.[3][4][5]

Antitubercular Activity
SAR studies on 2-aminothiazoles have identified potent analogs against Mycobacterium

tuberculosis.[6] Key findings indicate that while the central thiazole and a 4-(2-pyridyl) moiety

are crucial, the N-2 position of the aminothiazole allows for significant modification to enhance

activity.[6]

Table 3: Antitubercular Activity of 2-Aminothiazole Analogs[6]

Compound N-2 Substituent
MIC (µM) in 7H9
media

Therapeutic Index

Hit (unsubstituted) >32 -

55 N-(3-chlorobenzoyl) 0.024 ~300

The introduction of a substituted benzoyl group at the N-2 position led to a more than 128-fold

improvement in antitubercular activity, with compound 55 emerging as a highly potent analog.

[6]

General Antibacterial and Antifungal Activity
Functionally substituted 2-aminothiazole derivatives have demonstrated broad-spectrum

antibacterial and antifungal activities.[5] In a study evaluating nine new derivatives, several

compounds exhibited greater potency than the reference drugs ampicillin and streptomycin

against a panel of bacteria.[5]

Experimental Protocols
Kinase Inhibition Assay (PI3K)[1]
The inhibitory activity against PI3K isoforms was determined using a commercially available

ADP-Glo™ Kinase Assay kit. The assay measures the amount of ADP produced during the
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kinase reaction. Recombinant human PI3Kα, β, δ, and γ were used. The compounds were

serially diluted and incubated with the respective kinase, ATP, and the appropriate lipid

substrate (e.g., PIP2). The luminescence signal, which is inversely proportional to the kinase

activity, was measured using a plate reader. IC50 values were calculated by fitting the dose-

response curves using appropriate software.

c-KIT Kinase Assay[2]
The enzymatic activity of wild-type and mutant c-KIT was measured using a time-resolved

fluorescence resonance energy transfer (TR-FRET) assay. The assay was performed in a 384-

well plate containing the kinase, a biotinylated peptide substrate, ATP, and the test compound.

The reaction was stopped, and a europium-labeled anti-phosphotyrosine antibody and

streptavidin-allophycocyanin were added. The TR-FRET signal was measured, and IC50

values were determined from the dose-response curves.

Antimicrobial Susceptibility Testing (MIC)[5][6]
The minimum inhibitory concentration (MIC) was determined using the microdilution method in

96-well plates. Bacterial or fungal strains were grown to a specific density and then diluted in

appropriate growth media. The test compounds were serially diluted and added to the wells

containing the microbial suspension. The plates were incubated under suitable conditions (e.g.,

37°C for bacteria). The MIC was defined as the lowest concentration of the compound that

completely inhibited visible growth.
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Caption: A generalized workflow for the synthesis of 2-aminothiazolo[5,4-b]pyridine analogs.
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Caption: Simplified PI3K/AKT/mTOR signaling pathway targeted by thiazolo[5,4-b]pyridine

inhibitors.
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Caption: Overview of the c-KIT signaling pathway inhibited by thiazolo[5,4-b]pyridine analogs in

GIST.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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